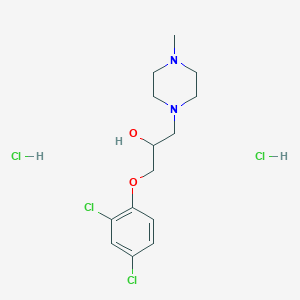
1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride, also known as propranolol, is a beta-blocker medication used to treat various medical conditions, including hypertension, angina, and arrhythmia. However, in recent years, propranolol has gained significant attention in scientific research due to its potential applications in various fields, including neuroscience, oncology, and psychiatry.
Mécanisme D'action
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the sympathetic nervous system's fight-or-flight response. By blocking these receptors, 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride reduces the effects of the sympathetic nervous system, including increased heart rate and blood pressure. This mechanism of action is what makes 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride effective in treating various medical conditions, including hypertension, angina, and arrhythmia. In addition, 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride's ability to cross the blood-brain barrier allows it to have effects on the central nervous system, leading to its potential applications in neuroscience and psychiatry.
Biochemical and Physiological Effects:
Propranolol has various biochemical and physiological effects on the body, including reducing heart rate, blood pressure, and cardiac output. It also reduces the release of renin, a hormone that regulates blood pressure. In addition, 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride has been shown to have effects on the central nervous system, including reducing anxiety and enhancing memory. Propranolol's anti-tumor effects are thought to be due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
Propranolol's advantages for lab experiments include its well-established safety profile and availability as a commercial drug. However, 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride's effects can be dose-dependent, making it important to carefully control dosages in experiments. In addition, 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride's effects can vary depending on the experimental model used, making it important to carefully consider the experimental design.
Orientations Futures
For 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride research include investigating its mechanisms of action in different experimental models, exploring its potential use in combination with other drugs, and developing new formulations for targeted drug delivery. In addition, 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride's potential use in the treatment of PTSD and other anxiety disorders warrants further investigation. Overall, 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride's potential applications in various fields make it an exciting area of research with significant potential for future discoveries.
Méthodes De Synthèse
Propranolol can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2,4-dichlorophenoxy-1,3-dichloropropane. This intermediate is then reacted with 4-methylpiperazine to form 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride. The final product is obtained as a dihydrochloride salt.
Applications De Recherche Scientifique
Propranolol has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and psychiatry. In neuroscience, 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride has been shown to have anxiolytic and memory-enhancing effects. It has also been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD) and other anxiety disorders. In oncology, 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride has been shown to have anti-tumor effects in various cancer types, including breast cancer and melanoma. In psychiatry, 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride has been studied for its potential use in the treatment of aggression, addiction, and other psychiatric disorders.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2.2ClH/c1-17-4-6-18(7-5-17)9-12(19)10-20-14-3-2-11(15)8-13(14)16;;/h2-3,8,12,19H,4-7,9-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQLVMGEQQWQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2824083.png)
![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824084.png)
![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoyl)piperidine-4-carbonitrile](/img/structure/B2824086.png)

![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)


![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2824093.png)
![2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2824096.png)


![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2824101.png)
![1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2824104.png)